![molecular formula C13H13Cl2N3OS B1419063 M62812 CAS No. 613263-00-6](/img/structure/B1419063.png)
M62812
描述
M62812 是一种化学化合物,以其作为 toll 样受体 4 信号传导抑制剂的作用而闻名。该化合物因其潜在的治疗应用而被广泛研究,特别是在炎症和免疫反应的背景下。 This compound 在抑制内皮细胞和白细胞活化方面表现出潜力,使其成为研究脓毒症和败血症等疾病的有价值工具 .
准备方法
M62812 的合成涉及几个关键步骤。该化合物通常通过一系列有机反应制备,从合适的苯并异噻唑衍生物开始工业生产方法侧重于优化产率和纯度,通常涉及高级技术,例如高效液相色谱进行纯化 .
化学反应分析
M62812 会经历各种化学反应,主要涉及其官能团。常见的反应包括:
氧化: this compound 可以进行氧化反应,通常由过氧化氢等氧化剂促进。
还原: 可以使用硼氢化钠等还原剂进行还原反应。
取代: 该化合物可以参与取代反应,其中官能团在特定条件下被其他官能团取代。
从这些反应中形成的主要产物取决于所使用的试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可以产生化合物的还原形式 .
科学研究应用
Scientific Research Applications
-
Sepsis Treatment
- Case Study : In murine models of sepsis induced by LPS, M62812 demonstrated significant protective effects. A study found that a single intravenous dose of this compound (10-20 mg/kg) reduced mortality rates and inflammatory responses in mice subjected to endotoxin shock models . The compound effectively suppressed the upregulation of inflammatory cytokines and adhesion molecules in endothelial cells and leukocytes.
-
Arthritis Models
- Case Study : this compound has also shown efficacy in animal models of arthritis. In comparative studies with other TLR4 antagonists, it was noted that this compound could inhibit cytokine production in human chondrocytes and synoviocytes, suggesting potential therapeutic benefits for osteoarthritis and rheumatoid arthritis . Its ability to reduce pain and inflammation in these models highlights its applicability in chronic inflammatory conditions.
-
Inhibition of Cytokine Production
- Data Table: Cytokine Inhibition by this compound
This table illustrates the potency of this compound in inhibiting key pro-inflammatory cytokines involved in various inflammatory responses .Cytokine IC50 (μg/mL) Effect Observed TNF-α 2.4 Significant reduction IL-1β 1.0 Significant reduction IL-6 3.0 Moderate reduction -
Potential for Clinical Applications
- Ongoing research is exploring the clinical implications of this compound as a treatment for conditions characterized by excessive inflammation, such as septic shock and autoimmune diseases. The compound's ability to modulate immune responses positions it as a candidate for further clinical trials aimed at validating its efficacy in humans .
作用机制
M62812 通过选择性抑制 toll 样受体 4 信号传导来发挥作用。这种抑制阻止了下游信号通路的激活,例如活化 B 细胞核因子 kappa 轻链增强子的通路。 通过阻断这些通路,this compound 减少了参与炎症反应的促炎细胞因子和其他介质的产生 .
相似化合物的比较
M62812 在其作为 toll 样受体 4 信号传导抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:
Resatorvid: 另一种 toll 样受体 4 抑制剂,在炎症研究中具有类似的应用。
VGX-1027: 以其抗炎特性和在自身免疫性疾病研究中的应用而闻名。
TLR4-IN-C34: 一种对 toll 样受体 4 信号传导具有相当抑制作用的化合物 .
This compound 因其独特的分子结构而脱颖而出,与同类其他化合物相比,该结构提供了独特的结合亲和力和抑制谱。
生物活性
M62812 is a novel benzisothiazole derivative recognized for its role as an inhibitor of Toll-like receptor 4 (TLR4) signaling. This compound has garnered attention in the field of immunology due to its potential therapeutic applications, particularly in conditions characterized by excessive inflammatory responses, such as sepsis and various autoimmune disorders.
This compound functions primarily by inhibiting TLR4 signal transduction, a crucial pathway activated by lipopolysaccharides (LPS) that leads to the production of pro-inflammatory cytokines. By blocking this pathway, this compound effectively reduces the upregulation of inflammatory mediators, adhesion molecules, and procoagulant activity in various cell types, including human vascular endothelial cells and peripheral mononuclear cells .
Key Findings
- Inhibition of Inflammatory Cytokines : this compound significantly suppresses LPS-induced expression of inflammatory cytokines such as IL-1β, TNF-α, and IL-6. In experimental models, treatment with this compound resulted in a marked decrease in these cytokines compared to control groups .
- Protection Against Sepsis : In murine models of sepsis induced by d-galactosamine-sensitized endotoxin shock and cecal ligation and puncture, this compound administration (10-20 mg/kg) demonstrated protective effects against lethality and reduced inflammatory and coagulatory parameters .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Parameter | Effect of this compound | Concentration/Model |
---|---|---|
Inhibition of IL-1β | Decreased expression | LPS stimulation |
Inhibition of TNF-α | Decreased expression | LPS stimulation |
Inhibition of IL-6 | Decreased expression | LPS stimulation |
IC50 for NF-κB activation | 2.4 μg/mL | HEK293 cells |
Protective dose in sepsis models | 10-20 mg/kg | Murine endotoxin shock model |
Reduction in mortality | Significant reduction | Cecal ligation and puncture model |
Case Study 1: Sepsis Model
In a study involving a murine model of sepsis, this compound was administered to evaluate its efficacy in preventing lethality associated with severe inflammatory responses. The results indicated that mice treated with this compound showed a significant survival rate compared to untreated controls. The compound also reduced serum levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in managing sepsis .
Case Study 2: Osteoarthritis and Gout
Research has also explored the effects of this compound in the context of osteoarthritis and gout. In vitro studies demonstrated that this compound inhibited TLR4-mediated immune responses in human chondrocytes and synovial cells. This inhibition was associated with reduced levels of inflammatory markers, indicating that this compound may have therapeutic implications for joint inflammatory diseases .
属性
IUPAC Name |
6-(2-aminophenoxy)-1,2-benzothiazol-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKPLISDFNJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613263-00-6 | |
Record name | M-62812 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613263006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-62812 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MSZ2934C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。